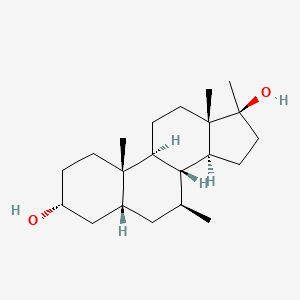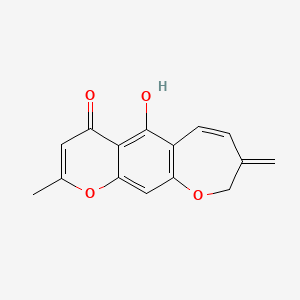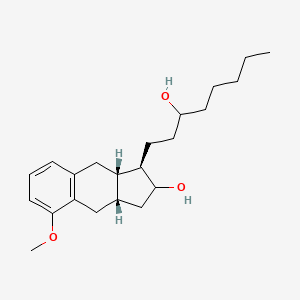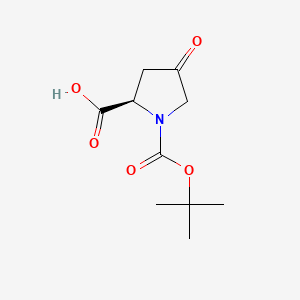
(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s introduced into a molecule to protect a functional group from the influence of certain reactions. Once those reactions have been carried out, the Boc group can be removed to restore the functional group .
Synthesis Analysis
While specific synthesis methods for “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” are not available, the Boc group is typically introduced to a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Molecular Structure Analysis
The Boc group has the formula C5H9O2 and a molecular weight of 101.12376 . Its structure includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), linked by an oxygen atom .
Chemical Reactions Analysis
The Boc group can be removed from a molecule by an acid-catalyzed reaction, which is often carried out with trifluoroacetic acid . This reaction is commonly used in peptide synthesis, where the Boc group is used to protect amino groups .
Physical And Chemical Properties Analysis
The Boc group is a stable structure with a net charge of 0 . Its physical and chemical properties will depend on the specific molecule it’s part of.
Applications De Recherche Scientifique
Deprotection of Amines
The compound is used in the deprotection of a variety of amines, including amino acid derivatives . A mild and efficient procedure is described for the removal of the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature .
High-Temperature BOC Deprotection
A method for high-temperature BOC deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
IL-2 and IL-2R Targeting Strategies
Interleukin-2 (IL-2) and its receptor (IL-2R) are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies .
Diagnostic and Prognostic Markers
The pivotal roles of IL-2 and IL-2R in tumorigenesis shed light on their potential as diagnostic and prognostic markers .
Therapeutic Manipulation in Cancer
The compound underlines the necessity to balance the anti-tumor activity with regulatory T-cell expansion and evaluates strategies such as dose optimization and selective targeting for enhanced therapeutic effectiveness .
IL-2-Based Therapies
A deeper understanding of IL-2/IL-2R interactions within the tumor microenvironment is crucial for realizing the full potential of IL-2-based therapies .
Mécanisme D'action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are generally used as protecting groups in organic synthesis . They are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds, enabling selective reactions . A possible mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, and its introduction into organic compounds can influence various biochemical pathways .
Result of Action
The result of the action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely the protection of functional groups in organic compounds, enabling selective reactions . In some cases, Boc-protected compounds have shown improved antibacterial activities .
Action Environment
The action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the Boc group and its ability to protect functional groups .
Orientations Futures
The use of the Boc group in organic synthesis is a well-established technique, and it’s likely to continue being used due to its effectiveness and versatility . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of new compounds.
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654649 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364077-84-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

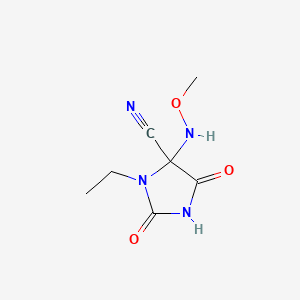


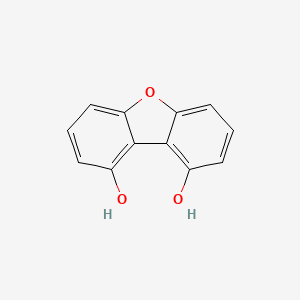

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)


